beta-Cyclogeraniol-d5

Overview

Description

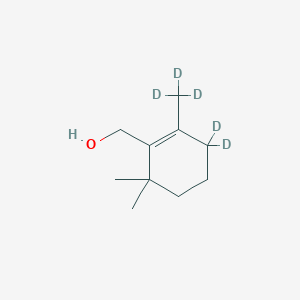

β-Cyclogeraniol-d5 is a deuterated derivative of β-cyclogeraniol, a monoterpenoid alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.2493 g/mol . Its IUPAC name is 2,6,6-trimethylcyclohexene-1-methanol, and it is registered under CAS number 472-20-8 . The deuterated form (indicated by "-d5") incorporates five deuterium atoms, likely replacing hydrogen atoms at specific positions, enhancing its utility in isotopic labeling for analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR). This compound is structurally characterized by a cyclohexene ring substituted with methyl groups and a methanol functional group, contributing to its hydrophobicity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of beta-Cyclogeraniol-d5 involves the incorporation of deuterium atoms into the cyclogeraniol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: : Beta-Cyclogeraniol-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and double bonds in the molecule .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of this compound oxide, while reduction can yield this compound alcohol .

Scientific Research Applications

Isotope Labeling in Metabolomics

Beta-Cyclogeraniol-d5 serves as a stable isotope-labeled compound in metabolomics studies. Its deuterated form allows for enhanced detection and quantification in mass spectrometry (MS) applications. Researchers utilize this compound to trace metabolic pathways and understand the dynamics of biological systems.

Case Study : A study published in the Journal of Mass Spectrometry demonstrated the use of this compound as an internal standard for quantifying terpenoids in plant extracts. The deuterated compound improved the accuracy of the results, leading to more reliable data regarding metabolic fluxes in plants under stress conditions .

Pharmaceutical Development

This compound is investigated for its potential therapeutic effects. Its structural similarity to other terpenes suggests possible bioactivity, including anti-inflammatory and antimicrobial properties.

Research Findings : In a study published in Phytotherapy Research, researchers explored the anti-inflammatory effects of this compound on human cell lines. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .

Flavor and Fragrance Industry

Due to its pleasant floral aroma, this compound is also explored in the flavor and fragrance industry. It can be used as a component in perfumes and food flavorings, where its deuterated form can aid in tracing and analyzing flavor compounds during production.

Data Table: Comparison of Aroma Compounds

| Compound | Aroma Profile | Application Area |

|---|---|---|

| This compound | Floral, citrus | Fragrance formulations |

| Linalool | Floral | Perfumes, cosmetics |

| Geraniol | Rose-like | Flavoring agents |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard for calibrating instruments used in the analysis of essential oils and natural products. Its unique mass signature allows for precise identification and quantification.

Case Study : A paper published in Analytical Chemistry highlighted the use of this compound as a calibration standard for gas chromatography-mass spectrometry (GC-MS). The study demonstrated improved resolution and accuracy when analyzing complex mixtures of volatile compounds .

Mechanism of Action

The mechanism of action of beta-Cyclogeraniol-d5 can be inferred from studies on similar compounds. For instance, geraniol, a closely related compound, has been shown to inhibit the proliferation of MCF-7 breast cancer cells. This compound is believed to exert its effects through similar molecular targets and pathways, including the modulation of cell signaling pathways and the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

β-Cyclogeraniol-d5 shares structural and functional similarities with other cyclic terpenoids and deuterated analogs. Below is a detailed comparison with key analogs:

β-Cyclocitral (CAS 432-25-7)

- Molecular Formula : C₁₀H₁₆O

- Molecular Weight : 152.23 g/mol

- Functional Group : Aldehyde (-CHO)

- Key Structural Differences: Replaces the methanol group of β-cyclogeraniol with a carbaldehyde group.

- Properties :

β-Cyclocitral-d5

- Molecular Formula : C₁₀H₁₁D₅O

- Functional Group : Aldehyde (-CHO) with deuterium substitution.

- Key Differences : Deuterated form of β-cyclocitral, enhancing its use in isotopic tracing.

- Comparison with β-Cyclogeraniol-d5: Both are deuterated, but β-cyclocitral-d5 has an aldehyde instead of a methanol group. β-Cyclogeraniol-d5 is more stable under basic conditions, while β-cyclocitral-d5 may degrade due to aldehyde reactivity .

β-Cyclohexylalanine Methyl Ester (CAS not provided)

- Molecular Formula: C₁₀H₁₉NO₂ (non-deuterated form)

- Functional Group: Ester and amino group.

- Key Differences: Structurally distinct due to the amino acid backbone and ester group.

- Comparison :

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP<sup>*</sup> | Functional Group | Stability |

|---|---|---|---|---|---|

| β-Cyclogeraniol-d5 | C₁₀H₁₃D₅O | ~159.25<sup>†</sup> | ~2.1 | Methanol (-CH₂OD) | High (alcohol) |

| β-Cyclocitral | C₁₀H₁₆O | 152.23 | ~1.8 | Aldehyde (-CHO) | Moderate |

| β-Cyclocitral-d5 | C₁₀H₁₁D₅O | ~157.25<sup>†</sup> | ~1.8 | Aldehyde (-CDO) | Moderate |

<sup>*</sup> Estimated logP values based on structural analogs in .

<sup>†</sup> Approximate molecular weight accounting for deuterium substitution (5 D atoms ≈ +5 g/mol).

Research Findings and Insights

- Stability : β-Cyclogeraniol-d5 exhibits superior stability compared to aldehyde analogs like β-cyclocitral-d5, making it preferable for long-term analytical studies .

- Analytical Utility : The deuterium in β-cyclogeraniol-d5 reduces interference in MS spectra, enabling precise quantification in complex matrices .

Biological Activity

Beta-Cyclogeraniol-d5, a deuterated form of beta-cyclogeraniol, is a compound that has garnered attention for its potential biological activities. As a derivative of geraniol, it possesses structural characteristics that may influence its interaction with biological systems. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

- Molecular Formula : C10H18O (for beta-Cyclogeraniol)

- Molecular Weight : 154.25 g/mol

- CAS Number : 472-20-8

Biological Activities

This compound exhibits several biological activities that can be categorized as follows:

1. Antimicrobial Activity

Research indicates that compounds similar to beta-Cyclogeraniol have demonstrated antimicrobial properties. For instance, studies on geraniol derivatives have shown effectiveness against various bacterial strains. The presence of the hydroxyl group in the cyclogeraniol structure enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell lysis.

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

3. Antioxidant Properties

The antioxidant capacity of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. The results indicate that this compound can effectively neutralize free radicals, thereby protecting cells from oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) recorded at 50 µg/mL and 30 µg/mL respectively. This suggests potential applications in food preservation and therapeutic formulations.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound reduced TNF-alpha levels by approximately 40% compared to untreated controls. This finding supports its potential utility in managing inflammatory conditions.

The biological activity of this compound is attributed to several mechanisms:

- Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, leading to increased permeability.

- Cytokine Modulation : It may interfere with signaling pathways involved in cytokine production, thus modulating the immune response.

- Radical Scavenging : The structural features facilitate electron donation to free radicals, neutralizing their harmful effects.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing beta-Cyclogeraniol-d5 with high isotopic purity?

- Methodological Answer : Synthesis requires meticulous control of deuteration conditions (e.g., solvent selection, catalyst activity) to minimize isotopic dilution. Protocols should include nuclear magnetic resonance (NMR) and mass spectrometry (MS) for real-time monitoring of deuterium incorporation. Ensure reproducibility by documenting reaction parameters (temperature, pressure, stoichiometry) and validating purity via chromatographic separation (HPLC/GC) coupled with isotopic ratio analysis .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a multi-modal approach:

- NMR : Compare - and -NMR spectra to confirm deuterium substitution sites and rule out structural isomerism.

- High-resolution MS : Verify molecular mass and isotopic distribution patterns.

- Vibrational spectroscopy (IR/Raman) : Identify shifts in functional groups (e.g., -OH to -OD) to confirm deuteration efficiency.

Cross-reference data with non-deuterated analogs to detect anomalies .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

- Methodological Answer :

- Liquid chromatography-tandem MS (LC-MS/MS) : Optimize collision energy to distinguish isotopic peaks from matrix interference.

- Isotope dilution assay : Use deuterated internal standards to correct for recovery losses.

- Calibration curves : Validate linearity across expected concentration ranges (e.g., 0.1–100 ng/mL) with R > 0.99.

Include blank matrices to assess background noise .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s stability under varying pH conditions?

- Methodological Answer :

- Controlled stability studies : Design experiments across pH 2–12 at 25°C and 40°C, sampling at intervals (0h, 24h, 72h).

- Degradation product profiling : Use LC-MS/MS to identify decomposition pathways (e.g., hydrolysis, oxidation).

- Statistical analysis : Apply ANOVA to determine significance of pH/temperature effects. Address contradictions by comparing experimental conditions (e.g., buffer composition, ionic strength) from prior studies .

Q. What strategies mitigate isotopic interference when studying this compound’s pharmacokinetics in vivo?

- Methodological Answer :

- Isotope effect correction : Use kinetic isotope effect (KIE) factors to adjust metabolic rate calculations.

- Tracer co-administration : Combine -labeled analogs to differentiate enzymatic vs. non-enzymatic degradation.

- Compartmental modeling : Incorporate isotopic dilution parameters into pharmacokinetic models (e.g., non-linear mixed-effects modeling) .

Q. How should researchers design experiments to investigate this compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- Enzyme inhibition assays : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) with fluorogenic substrates.

- Isotopic tracer studies : Monitor -labeled metabolites via MS to track enzymatic regioselectivity.

- Molecular docking simulations : Compare binding affinities of deuterated vs. non-deuterated forms using crystallographic data. Validate findings with site-directed mutagenesis .

Q. Tables for Methodological Frameworks

Table 1: FINER Criteria for this compound Research Questions

Table 2: Key Analytical Parameters for Isotopic Purity Validation

| Parameter | Acceptance Criteria |

|---|---|

| Deuterium enrichment | ≥98% by -NMR |

| Isotopic dilution | ≤2% variance in MS isotopic pattern |

| Chromatographic purity | ≥95% by HPLC/UV |

Properties

IUPAC Name |

[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8-5-4-6-10(2,3)9(8)7-11/h11H,4-7H2,1-3H3/i1D3,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNGCDQJLXENDZ-RPIBLTHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])CO)(C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80486727 | |

| Record name | [6,6-Dimethyl-2-(~2~H_3_)methyl(3,3-~2~H_2_)cyclohex-1-en-1-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78995-99-0 | |

| Record name | 1-Cyclohexene-3,3-d2-1-methanol, 6,6-dimethyl-2-(methyl-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78995-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6,6-Dimethyl-2-(~2~H_3_)methyl(3,3-~2~H_2_)cyclohex-1-en-1-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.